molecular formula C12H2F8S B2855405 Bis(2,3,5,6-tetrafluorophenyl)sulfide CAS No. 967-95-3

Bis(2,3,5,6-tetrafluorophenyl)sulfide

Cat. No. B2855405
CAS RN: 967-95-3
M. Wt: 330.2
InChI Key: GTUBTAOGKIAJHC-UHFFFAOYSA-N
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Description

“Bis(2,3,5,6-tetrafluorophenyl)sulfide” is a chemical compound with the CAS Number: 967-95-3. It has a molecular weight of 330.2 and its IUPAC name is 1,2,4,5-tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)sulfanyl]benzene .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H2F8S . The InChI code for this compound is 1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H .

Scientific Research Applications

Synthesis of Diaryl Sulfides

Research demonstrates the use of Bis(2,3,5,6-tetrafluorophenyl)sulfide in the synthesis of diaryl sulfides. Substituted pentafluorobenzenes react with sulfur to produce these sulfides efficiently at temperatures ranging from room temperature to 80 °C. Notably, this process shows significant substrate specificity and can be catalyzed by Rhodium complexes (Arisawa, Ichikawa, & Yamaguchi, 2012).

Formation of Sulfuranes and Sulfurane Oxides

In another application, fluorinated sulfides, including bis(2,3,5,6-tetrafluorophenyl)sulfides, undergo oxidative addition when photolyzed with trifluoromethyl hypochlorite. This reaction forms a new family of sulfuranes and sulfurane oxides, which are crucial in various chemical syntheses and transformations (Kitazume & Shreeve, 1978).

Organolanthanide Chemistry

Bis(2,3,5,6-tetrafluorophenyl)sulfides are also involved in organolanthanide chemistry. They form complexes with ytterbium, which are important in organometallic synthesis and characterization. These complexes have been studied for their unique spectroscopic and thermal properties (Deacon, Raverty, & Vince, 1977).

Catalyst Activation in Hydrodesulfurization

Bis(2,3,5,6-tetrafluorophenyl)sulfides play a role in catalysis, specifically in the hydrodesulfurization of light gas oil. They are used as novel sulfiding agents for catalysts, showing comparable or superior activity to traditional sulfiding agents. This has implications in improving the efficiency of hydrodesulfurization processes (Yamada et al., 2001).

Synthesis of Large-Membered Heterocycles

Furthermore, Bis(2,3,5,6-tetrafluorophenyl)sulfides are utilized in the synthesis of sulfur-containing large-membered heterocycles, such as crown thioethers. These compounds are significant in the field of supramolecular chemistry and have potential applications in the development of novel materials (Nakayama et al., 1999).

Safety and Hazards

The safety precautions for handling “Bis(2,3,5,6-tetrafluorophenyl)sulfide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBTAOGKIAJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)SC2=C(C(=CC(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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